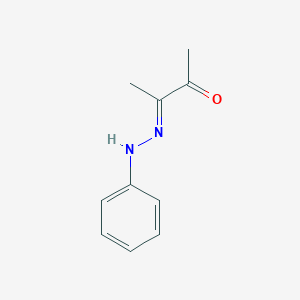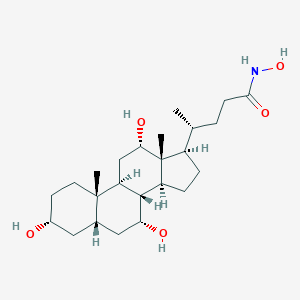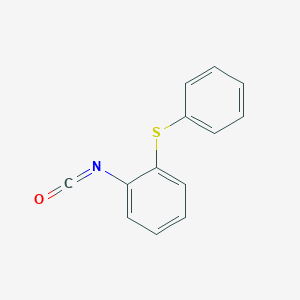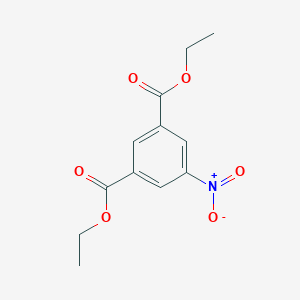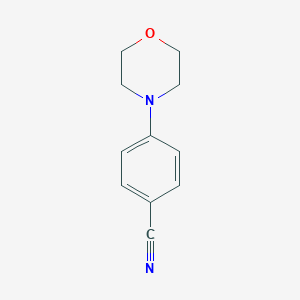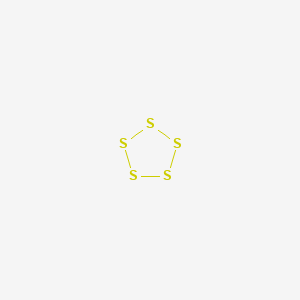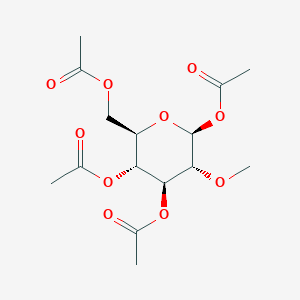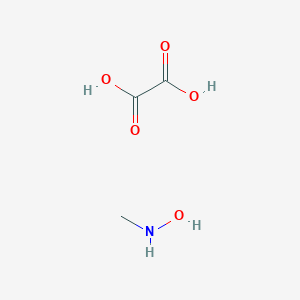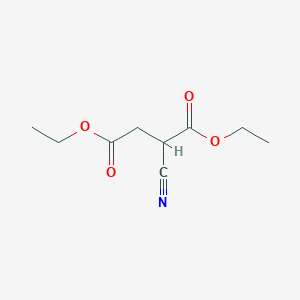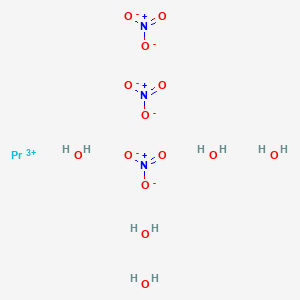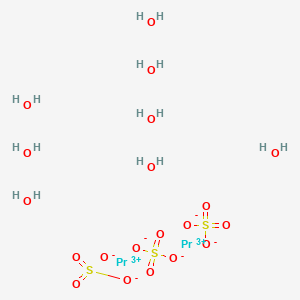
Praseodymium sulfate--water (2/3/8)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium sulfate–water (2/3/8) is a praseodymium compound with the chemical formula Pr₂(SO₄)₃·8H₂O. It is an odourless, whitish-green crystalline salt that readily absorbs water to form pentahydrate and octahydrate. This compound is part of the rare earth metal sulfates and is known for its stability under standard conditions .
Mechanism of Action
Target of Action
Praseodymium sulfate–water (2/3/8), also known as praseodymium(3+);trisulfate;octahydrate, is a compound of praseodymium, a rare earth element Praseodymium compounds have been explored for various applications, including environmental remediation and catalysis.
Mode of Action
It’s known that the compound readily absorbs water, forming pentahydrate and octahydrate . This property might play a role in its interaction with its targets.
Biochemical Pathways
Praseodymium compounds have been used in the recovery and separation of certain metal ions . This suggests that the compound may interact with biochemical pathways involving these ions.
Pharmacokinetics
It’s known that the compound is stable under standard conditions and its solubility decreases with temperature . These properties may impact its bioavailability.
Result of Action
It’s known that the compound can absorb water and change its form . This property might result in changes at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of praseodymium sulfate–water (2/3/8) can be influenced by environmental factors such as temperature and pH. For instance, the compound’s solubility decreases with temperature , which could impact its action and efficacy. Additionally, the compound is stable under standard conditions , suggesting that it may maintain its efficacy in a variety of environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Praseodymium sulfate–water (2/3/8) can be synthesized by dissolving praseodymium oxide (Pr₂O₃) in sulfuric acid (H₂SO₄). The reaction typically involves dissolving wet praseodymium oxide powder in sulfuric acid, followed by a series of evaporation and dissolution steps involving organic chemicals to optimize the process .
Industrial Production Methods: In industrial settings, the production of praseodymium sulfate–water (2/3/8) involves similar methods but on a larger scale. The process includes the careful control of reaction conditions to ensure the purity and yield of the final product. The compound is then crystallized from the solution and separated from the mother liquor .
Chemical Reactions Analysis
Types of Reactions: Praseodymium sulfate–water (2/3/8) undergoes various chemical reactions, including:
Oxidation: Praseodymium can react with oxygen to form praseodymium oxide (Pr₆O₁₁).
Reduction: It can be reduced to praseodymium metal under specific conditions.
Substitution: Praseodymium sulfate can participate in substitution reactions with other sulfates or halides.
Common Reagents and Conditions:
Oxidation: Requires oxygen or air at elevated temperatures.
Reduction: Involves reducing agents such as hydrogen gas or carbon.
Substitution: Typically involves other sulfate or halide compounds in aqueous solutions.
Major Products Formed:
Oxidation: Praseodymium oxide (Pr₆O₁₁)
Reduction: Praseodymium metal (Pr)
Substitution: Various praseodymium halides or mixed sulfates.
Scientific Research Applications
Comparison with Similar Compounds
- Praseodymium carbonate (Pr₂(CO₃)₃)
- Praseodymium chloride (PrCl₃)
- Neodymium sulfate (Nd₂(SO₄)₃)
Comparison: Praseodymium sulfate–water (2/3/8) is unique due to its high solubility in water and its ability to form stable hydrates. Compared to praseodymium carbonate and praseodymium chloride, praseodymium sulfate has distinct crystallographic properties and solubility characteristics. Neodymium sulfate, while similar in composition, differs in its magnetic and optical properties .
Properties
IUPAC Name |
praseodymium(3+);trisulfate;octahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Pr/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJXLQIGVGZNKP-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3].[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16O20Pr2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648482 |
Source


|
| Record name | Praseodymium sulfate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13510-41-3 |
Source


|
| Record name | Praseodymium sulfate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
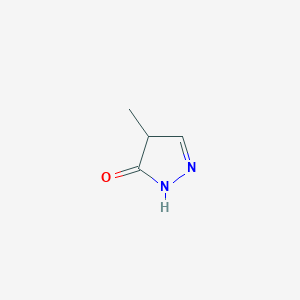
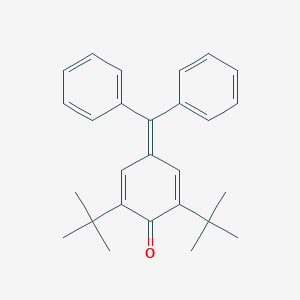
![3-Phenylbenzo[b]thiophene](/img/structure/B77834.png)
